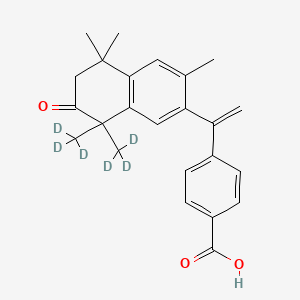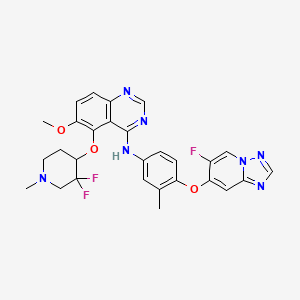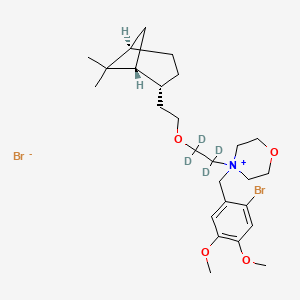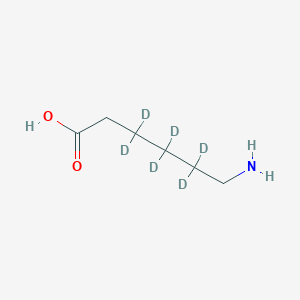
6-Aminohexanoic Acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminocaproic acid-d6, also known as deuterium-labeled 6-Aminocaproic acid, is a stable isotope-labeled compound. It is a derivative of 6-Aminocaproic acid, a monoamino carboxylic acid. The deuterium labeling is used to study the pharmacokinetic and metabolic profiles of drugs, as it can affect the behavior of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminocaproic acid-d6 can be synthesized through the deuteration of 6-Aminocaproic acid. One common method involves the use of deuterated reagents in the synthesis process. For example, the deuteration can be achieved by using deuterium gas or deuterated solvents in the presence of a catalyst .
Industrial Production Methods
Industrial production of 6-Aminocaproic acid-d6 typically involves the hydrolysis of caprolactam in the presence of deuterated water and a base such as sodium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrolysis and high yield .
Chemical Reactions Analysis
Types of Reactions
6-Aminocaproic acid-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-oxohexanoic acid.
Reduction: It can be reduced to form 6-aminohexanol.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: 6-oxohexanoic acid.
Reduction: 6-aminohexanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Aminocaproic acid-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Used in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Used in the development of antifibrinolytic agents to study their pharmacokinetics and metabolism.
Industry: Used in the production of nylon-6 and other polymers as a precursor
Mechanism of Action
6-Aminocaproic acid-d6 exerts its effects by inhibiting the activation of plasminogen to plasmin, thereby reducing fibrinolysis. It binds reversibly to the kringle domain of plasminogen, blocking its binding to fibrin and preventing its activation to plasmin. This results in reduced clot lysis and decreased bleeding .
Comparison with Similar Compounds
Similar Compounds
6-Aminocaproic acid: The non-deuterated form of 6-Aminocaproic acid-d6.
1,6-Hexamethylenediamine: Another precursor used in the production of nylon-6.
Adipic acid: Used in the production of nylon-6,6.
Uniqueness
6-Aminocaproic acid-d6 is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetic and metabolic profiles. This labeling provides insights into the behavior of the compound in biological systems, which is not possible with non-labeled compounds .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
137.21 g/mol |
IUPAC Name |
6-amino-3,3,4,4,5,5-hexadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2 |
InChI Key |
SLXKOJJOQWFEFD-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C([2H])([2H])CN |
Canonical SMILES |
C(CCC(=O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


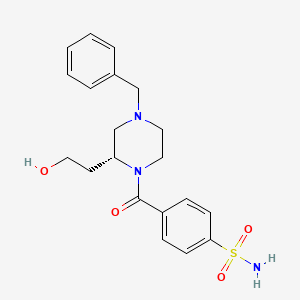
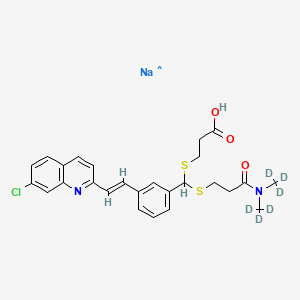
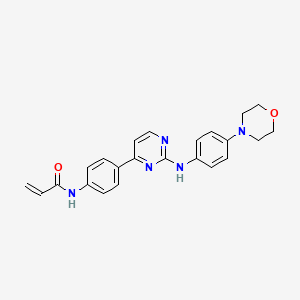
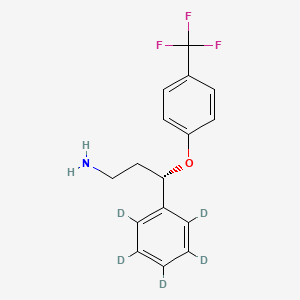



![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
